Azane;hexane-1,6-diol

Description

Conceptualization and Nomenclature of Azane (B13388619);hexane-1,6-diol in Chemical Classification

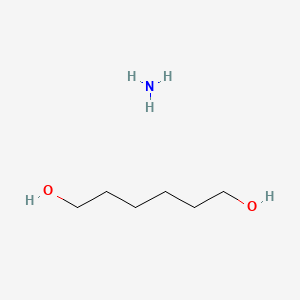

The term "Azane;hexane-1,6-diol" designates a system composed of two distinct chemical entities: azane and hexane-1,6-diol. In chemical nomenclature, "azane" is the systematic name for ammonia (B1221849) (NH₃), the simplest inorganic amine. wikipedia.org Amines are organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic. wikipedia.org They are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen. wikipedia.org

Hexane-1,6-diol, with the chemical formula HO(CH₂)₆OH, is a linear diol, meaning it is an alkane chain with hydroxyl (-OH) groups at both ends (positions 1 and 6). atamankimya.comnih.gov It is a colorless, water-soluble solid at room temperature. wikipedia.orgwikipedia.org The presence of two hydroxyl groups allows it to participate in a wide range of chemical reactions typical of alcohols, such as esterification and oxidation. wikipedia.org

The semicolon in "this compound" suggests a mixture or a system where these two compounds are present and may interact, rather than a single covalently bonded molecule. These interactions can be varied, including hydrogen bonding or potential chemical reactions under specific conditions.

| Property | Azane (Ammonia) | Hexane-1,6-diol |

| Chemical Formula | NH₃ | C₆H₁₄O₂ |

| Molar Mass | 17.03 g/mol | 118.176 g/mol wikipedia.org |

| Functional Group | Amine (-NH₂) | Diol (-OH, -OH) |

| Classification | Inorganic Amine | Primary Alcohol, Diol atamankimya.comnih.gov |

| Physical State (STP) | Gas | Solid wikipedia.org |

Historical Development and Significance of Amine-Diol Chemistry Relevant to this compound

The study of amines and diols has a rich history, with significant developments paving the way for our current understanding of systems like azane and hexane-1,6-diol. The first synthesis of an organofluorine compound in 1862 involved the nucleophilic replacement of a halogen with fluoride, a reaction type that laid the groundwork for various amine syntheses. nih.gov Aromatic amines saw a significant advancement in their synthesis with the discovery of the Schiemann reaction in 1927. nih.gov

Hexane-1,6-diol was first synthesized in 1894 by W. H. Perkin Jr. and Edward Haworth. wikipedia.org Its industrial production, primarily through the hydrogenation of adipic acid or its esters, became more prominent with the rise of the polymer industry. wikipedia.orgatamanchemicals.com

The combination of amines and diols is of paramount importance in polymer chemistry. For instance, the reaction between diols and diisocyanates (which can be derived from amines) forms polyurethanes. atamanchemicals.com Hexane-1,6-diol is a key component in the production of polyesters and polyurethanes, where it enhances flexibility and hardness. wikipedia.orgatamanchemicals.com Amines and their derivatives are fundamental building blocks for a vast array of materials, including agrochemicals, dyes, and pharmaceuticals. rsc.org

The direct amination of diols using ammonia (azane) is a well-established industrial process for producing alkylated amines. rsc.org This reaction highlights the direct relevance of the azane and hexane-1,6-diol system in synthesizing valuable chemical intermediates. rsc.orgtu-darmstadt.de

Contemporary Research Challenges and Opportunities within the this compound System

Modern research involving amine-diol systems is focused on developing greener and more efficient synthetic methods. rsc.org A significant challenge lies in the selective functionalization of diols, as the two hydroxyl groups often have similar reactivity. rsc.orgualberta.ca Achieving regioselectivity—modifying one hydroxyl group over the other—is a key area of investigation. rsc.org

Recent progress has been made in using organocatalysis to achieve selective functionalization of diols under mild conditions, which avoids the need for harsh reagents and complex protection/deprotection steps. rsc.orgrsc.org Catalytic systems based on iridium complexes have also shown promise in the N-heterocyclization of primary amines with diols, an environmentally benign method for synthesizing cyclic amines. researchgate.net

Furthermore, there is a growing interest in using biomass-derived oxygenates, including diols, for the synthesis of amines. tu-darmstadt.deacs.org This approach offers a more sustainable alternative to traditional petrochemical-based methods. rsc.org The catalytic amination of biomass-derived diols to produce valuable amines is a vibrant area of research, with ongoing efforts to optimize catalysts and reaction conditions for improved yield and selectivity. tu-darmstadt.deacs.org

The study of biomolecular condensates has also emerged as a novel application for hexane-1,6-diol, which has been used to probe the material properties of these cellular structures. wikipedia.org This highlights the expanding applications of diols beyond traditional polymer science.

| Research Area | Key Challenges | Opportunities |

| Selective Functionalization | Similar reactivity of hydroxyl groups. rsc.orgresearchgate.net | Development of novel organocatalysts and chemoselective methods. rsc.orgrsc.org |

| Green Synthesis | Reliance on petrochemical feedstocks. | Utilization of biomass-derived diols and amines. rsc.orgtu-darmstadt.de |

| Catalysis | Harsh reaction conditions, low selectivity. | Design of efficient and recyclable catalysts (e.g., iridium complexes). researchgate.net |

| New Applications | Limited scope of traditional uses. | Exploration in fields like biomolecular condensates and advanced materials. wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

68937-24-6 |

|---|---|

Molecular Formula |

C6H17NO2 |

Molecular Weight |

135.20 g/mol |

IUPAC Name |

azane;hexane-1,6-diol |

InChI |

InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |

InChI Key |

XUTABFBWDXRQII-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCO.N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving Azane and Hexane 1,6 Diol

Direct Adduct Formation and Non-Covalent Interactions between Azane (B13388619) and Hexane-1,6-diol

The initial association between azane and hexane-1,6-diol is governed by non-covalent interactions, primarily hydrogen bonding. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. wikipedia.orgopenstax.org In a mixture of azane and hexane-1,6-diol, the hydrogen atoms of the diol's hydroxyl (-OH) groups act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom of azane serves as a hydrogen bond acceptor. savemyexams.comchemguide.co.uk Conversely, the hydrogen atoms of azane can also act as donors to the oxygen atoms of the diol.

These interactions lead to the formation of transient adducts or complexes in solution. The strength of these hydrogen bonds, typically in the range of 8-29 kJ/mol for O-H···N and N-H···O interactions, is significant enough to influence the physical properties and reactivity of the mixture. wikipedia.org While direct spectroscopic studies on the specific azane-hexane-1,6-diol adduct are not extensively documented in isolation, the principles are well-established from studies of simpler alcohol-ammonia systems and the behavior of hexane-1,6-diol in other contexts. openstax.orgacs.orgtandfonline.com For instance, all-atom simulations have detailed how the hydroxyl groups of hexane-1,6-diol mediate interactions with polar amino acid side chains, a process analogous to its interaction with the polar N-H bonds of azane. nih.govembopress.org This formation of hydrogen-bonded networks is a critical prerequisite for subsequent chemical transformations, bringing the reactive centers of both molecules into proximity.

Catalytic Amination of Hexane-1,6-diol with Azane for Nitrogenous Product Formation

The conversion of hexane-1,6-diol to nitrogen-containing products is most efficiently achieved through catalytic amination. This process, which involves the reaction of the diol's hydroxyl groups with azane, can be directed to yield either 6-amino-1-hexanol (B32743) or the fully substituted 1,6-hexanediamine (B7767898), a key monomer for nylon-6,6 production. researchgate.netphysicsandmathstutor.com Catalysis is essential to overcome the high activation energy required to displace the hydroxyl group with an amino group, with water as the primary byproduct.

The general mechanism for this transformation, particularly under reductive amination conditions, follows a "hydrogen-borrowing" or "hydrogen-transfer" pathway. encyclopedia.pubmdpi.com This process consists of three main steps:

Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form an aldehyde intermediate.

Condensation (Imine Formation): The aldehyde then reacts with azane to form an imine (or a hemiaminal intermediate), releasing a molecule of water.

Hydrogenation: The imine is subsequently hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the final amine product.

Heterogeneous Catalysis in the Conversion of Hexane-1,6-diol to Amino Alcohols and Diamines

Heterogeneous catalysts are widely employed in the industrial-scale amination of alcohols due to their robustness, ease of separation from the reaction mixture, and reusability. encyclopedia.pubrsc.org These catalysts typically consist of active metal components supported on high-surface-area materials. For the amination of hexane-1,6-diol, various metal catalysts have been investigated.

A study on the reductive amination of hexane-1,6-diol (HDO) in supercritical ammonia (B1221849) demonstrated the effectiveness of a Ruthenium-on-alumina (Ru/Al₂O₃) catalyst. researchgate.net This system achieved high conversion of HDO and high selectivity towards 1,6-hexanediamine (HMDA). The reaction parameters, such as temperature, pressure, and hydrogen concentration, were found to be critical in optimizing the yield of the desired diamine over the intermediate amino alcohol. researchgate.net Another report details the use of a Cu/Ni/Zn/γ-Al₂O₃ catalyst for the synthesis of N,N,N',N'-tetramethyl-1,6-hexanediamine from hexane-1,6-diol and dimethylamine, showcasing the versatility of heterogeneous systems for producing various amine derivatives. alfa-chemistry.com

The choice of metal and support plays a crucial role. Noble metals like Ruthenium (Ru) and Rhodium (Rh) are highly active, while non-noble metals such as Nickel (Ni), Copper (Cu), and Cobalt (Co) are also effective and more cost-efficient. mdpi.comrsc.org The support material, like alumina (B75360) (Al₂O₃) or zirconia (ZrO₂), can influence the catalyst's activity and selectivity through its surface properties, such as acidity and basicity. rsc.organr.fr

| Catalyst System | Substrates | Primary Product(s) | Typical Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Ru/Al₂O₃ | Hexane-1,6-diol, NH₃, H₂ | 1,6-Hexanediamine (HMDA) | 220 °C, 16 MPa total pressure | High conversion and selectivity to HMDA in supercritical ammonia. | researchgate.netalfa-chemistry.com |

| Ni, Co, or Cu-based catalysts | Aliphatic diols, NH₃ | Amino alcohols, Diamines | 150-250 °C | Product distribution depends on catalyst choice and reaction conditions. | rsc.org |

| Ru/C, Pt/C, Pd/C | Biomass-derived diols, NH₄OH | Monoamines, Diamines | 140-180 °C, 1 MPa H₂ | Ru/C showed the highest activity among the tested noble metal catalysts. | encyclopedia.pubmdpi.com |

| Cu/Ni/Zr/Sn catalysts | Alcohols, NH₃ | Primary amines | 150-210 °C | Heterogeneously catalyzed process for alcohol amination. | google.com |

Homogeneous and Biocatalytic Approaches to Azane-Hexane-1,6-diol Derivatives

While heterogeneous catalysis dominates industrial applications, homogeneous and biocatalytic methods offer distinct advantages, such as high selectivity under milder reaction conditions.

Homogeneous catalysis for alcohol amination often involves transition metal complexes, particularly those based on Ruthenium (Ru) and Iridium (Ir), which are soluble in the reaction medium. google.combohrium.com These catalysts can achieve high turnover frequencies and selectivities. For instance, Ru-pincer complexes have been successfully used for the direct amination of various alcohols, including diols, with ammonia to form primary amines and diamines. nih.govsci-hub.seacs.org The challenge with homogeneous catalysts often lies in their separation from the product and subsequent recycling, although techniques like continuous flow reactors are being developed to address this. bohrium.com

Biocatalytic approaches represent a green and highly selective alternative for amine synthesis. diva-portal.org Enzymes, particularly transaminases (TAs), can catalyze the transfer of an amino group from a donor molecule to a carbonyl compound. rsc.orgmdpi.com For the conversion of hexane-1,6-diol, a multi-enzyme cascade can be envisioned. First, an alcohol dehydrogenase would oxidize the diol to the corresponding dialdehyde (B1249045) or hydroxy-aldehyde. Subsequently, a transaminase could convert these carbonyl intermediates into the desired diamine or amino alcohol with exceptional stereoselectivity. rsc.orgresearchgate.net This enzymatic route avoids harsh reaction conditions and the use of heavy metal catalysts, making it an attractive area of research for producing high-value, chiral amino compounds. diva-portal.orgresearchgate.netresearchgate.net

Multi-step Organic Synthesis Utilizing Azane and Hexane-1,6-diol as Precursors

Azane and hexane-1,6-diol are foundational building blocks in numerous multi-step synthetic routes. The most prominent example is the synthesis of precursors for polyamides, such as Nylon-6,6. In this process, hexane-1,6-diol is first converted to 1,6-hexanediamine via catalytic amination with azane, as described previously. researchgate.net The resulting 1,6-hexanediamine is then reacted with a dicarboxylic acid, such as hexanedioic acid (adipic acid), in a polycondensation reaction to form the polyamide. physicsandmathstutor.com

Beyond simple polyamides, these precursors can be used to construct more complex functional polymers and molecules. For example, functionalized diamines, synthesized from hexane-1,6-diol, can be incorporated into hyperbranched polymers. core.ac.uk The diol itself can undergo various transformations before an amination step, allowing for the introduction of other functional groups into the final nitrogen-containing molecule. These multi-step pathways highlight the strategic importance of the amination of hexane-1,6-diol as a key transformation in organic synthesis. chegg.com

Green Chemistry Principles in the Synthesis of Azane;hexane-1,6-diol Related Structures

The synthesis of amines and diamines from diols and azane is an area where the principles of green chemistry are particularly relevant. edu.krdmlsu.ac.in The goal is to develop processes that are more efficient, produce less waste, use safer reagents, and are more energy-efficient.

The shift from stoichiometric reactions to catalytic processes is a core tenet of green chemistry. mlsu.ac.inacs.org Catalytic amination maximizes atom economy by ideally producing only water as a byproduct, incorporating most of the atoms from the reactants into the final product. acs.org This contrasts sharply with older, non-catalytic methods that might require derivatization and generate significant waste.

The use of catalysis (Principle 9) is central to the modern synthesis of amines from alcohols. Both heterogeneous and homogeneous catalytic systems improve energy efficiency by lowering the reaction temperature and pressure required compared to uncatalyzed reactions. rsc.orggoogle.com

Another key principle is the use of renewable feedstocks (Principle 7). vapourtec.com There is growing research into producing hexane-1,6-diol from biomass-derived sources, which would make the entire synthetic route to diamines more sustainable. anr.fr

Finally, biocatalysis aligns with several green chemistry principles. Enzymes operate under mild aqueous conditions, are biodegradable, and exhibit extremely high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts (Reduce Derivatives , Principle 8). rsc.orgmdpi.comacs.org The development of robust transaminases and other enzymes for the conversion of diols to diamines represents a significant step towards a truly green and sustainable chemical industry. diva-portal.org

Advanced Structural Elucidation and Spectroscopic Characterization of Azane;hexane 1,6 Diol Derived Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Azane-Hexane-1,6-diol System Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, making it ideal for studying the interactions and reactions between azane (B13388619) and hexane-1,6-diol. In such a system, ¹H and ¹³C NMR are primarily used to identify starting materials, intermediates, and final products, while ¹⁵N NMR could provide direct insight into the nitrogen environment of azane and its derivatives.

In a study on the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849), ¹H NMR spectroscopy was employed for the qualitative and quantitative analysis of reaction mixtures containing 1,6-hexanediol (B165255) and ammonia. rsc.org This demonstrates the utility of NMR in tracking the progress of reactions within the system. The formation of various products, such as amines, imines, and nitriles, would result in characteristic changes in the chemical shifts and coupling constants of the protons and carbons along the hexane (B92381) chain.

For instance, the oxidation of a terminal alcohol group to an aldehyde, followed by reaction with ammonia to form an imine, and subsequent dehydrogenation to a nitrile, would each produce a distinct NMR signature.

Table 1: Representative ¹H NMR Chemical Shifts for Potential Species in an Azane-Hexane-1,6-diol System Note: These are estimated shifts and can vary based on solvent and other experimental conditions.

| Functional Group | Proton | Estimated Chemical Shift (ppm) |

|---|---|---|

| Hexane-1,6-diol | -CH₂OH | 3.6 |

| HO-CH₂-CH ₂- | 1.5-1.6 | |

| -CH₂-CH ₂-CH₂- | 1.3-1.4 | |

| 6-aminohexan-1-ol | -CH₂NH₂ | 2.7 |

| Hexanedial | -CHO | 9.7 |

| 6-hydroxyhexanenitrile | -CH₂CN | 2.5 |

Furthermore, advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to probe interactions within the system. While direct studies on the azane-hexane-1,6-diol system are not widely available, analogous research on how 1,6-hexanediol interacts with the low-complexity domain of the FUS protein using ¹H-¹⁵N HSQC spectra reveals small chemical shift perturbations. nih.gov This indicates that even weak interactions, such as hydrogen bonding between the hydroxyl groups of the diol and amide groups, can be detected and mapped at a residue-specific level. nih.gov Similarly, such techniques could be applied to the azane-hexane-1,6-diol system to study the dynamics of hydrogen bonding between the N-H of azane and the O-H of the diol.

Vibrational Spectroscopy (FTIR, Raman) for Analyzing Hydrogen Bonding and Molecular Conformations in Azane;hexane-1,6-diol Analogues

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally sensitive to the vibrational modes of molecules, particularly those involved in hydrogen bonding. The interaction between the hydrogen bond donor (N-H in azane) and acceptor (hydroxyl oxygen in hexane-1,6-diol), and vice-versa, would lead to predictable changes in the vibrational spectra.

The O-H stretching vibration in hexane-1,6-diol, typically observed as a broad band around 3300-3400 cm⁻¹, would be expected to shift to lower frequencies (a red shift) and broaden upon hydrogen bonding with azane. Similarly, the N-H stretching modes of ammonia would be perturbed.

Studies on analogous systems provide insight into these effects. For example, vibrational spectroscopy of Cr⁺(NH₃)ₙ clusters reveals distinct bands for N-H stretching, which are sensitive to the coordination environment and hydrogen bonding between ammonia ligands in the first and second solvation shells. nih.gov In the azane-hexane-1,6-diol system, the formation of hydrogen bonds would create new vibrational features or shift existing ones, allowing for the characterization of the adducts formed.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Analyzing Azane-Hexane-1,6-diol Interactions

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Change upon H-Bonding |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Red shift, broadening |

| N-H Stretch (Ammonia) | 3300-3500 | Red shift, broadening |

| C-O Stretch (Alcohol) | 1000-1260 | Shift in frequency and intensity |

Raman spectroscopy can be a complementary technique, particularly for studying the symmetric vibrations and the low-frequency modes that correspond to the intermolecular hydrogen bond stretching itself. In-situ Raman analyses have been used to probe the changes in nickel foam catalysts during the electro-oxidative coupling of primary alcohols and ammonia, demonstrating its utility in tracking surface species and reaction intermediates. rsc.org

Mass Spectrometry for Identification of Reaction Products and Adducts from Azane and Hexane-1,6-diol

Mass spectrometry (MS) is an indispensable tool for identifying the products of reactions between azane and hexane-1,6-diol by providing precise mass-to-charge ratios of the resulting molecules. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to analyze the reaction mixture.

GC-MS analysis of pure hexane-1,6-diol shows characteristic fragmentation patterns that can be used as a baseline. nih.gov When hexane-1,6-diol reacts with ammonia, a variety of products can be formed through processes like amination, oxidation, and cyclization. A database entry for "1,6-Hexanediol, reaction products with ammonia, distn. overheads, phosphonomethylated" confirms that reactions between these two compounds are industrially relevant, though the specific non-derivatized products are not detailed. echemi.com

Research on the electrosynthesis of nitriles from primary alcohols and ammonia has shown that the reaction can proceed through a dehydrogenation-imination-dehydrogenation pathway, leading to the formation of nitriles. rsc.org In the case of hexane-1,6-diol, this could lead to mono- and di-nitrile products. Other potential reaction products include amino alcohols and diamines.

Table 3: Potential Reaction Products of Azane and Hexane-1,6-diol and their Monoisotopic Masses

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Hexane-1,6-diol | C₆H₁₄O₂ | 118.0994 |

| 6-Aminohexan-1-ol | C₆H₁₅NO | 117.1154 |

| Hexane-1,6-diamine | C₆H₁₆N₂ | 116.1313 |

| 6-Hydroxyhexanal | C₆H₁₂O₂ | 116.0837 |

| 6-Oxohexanenitrile | C₆H₉NO | 111.0684 |

| Adiponitrile (Hexanedinitrile) | C₆H₈N₂ | 108.0688 |

The synthesis of cyclic ethers from 1,n-diols, including the formation of oxepane (B1206615) from hexane-1,6-diol, has been studied, and the products were identified using mass spectrometry alongside NMR. royalsocietypublishing.org This indicates that intramolecular cyclization is a possible reaction pathway under certain conditions.

X-ray Crystallography and Diffraction Studies on Solid-State Architectures Formed from this compound

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline solids. While a co-crystal of azane and hexane-1,6-diol has not been reported in the Cambridge Structural Database, the analysis of analogous structures can provide significant insight into the potential solid-state architectures.

A relevant analogue is the crystal structure of hexane-1,6-diammonium dinitrate, formed from the reaction of hexane-1,6-diamine (a derivative of hexane-1,6-diol) with nitric acid. nih.gov In this structure, the hexane-1,6-diammonium cation and the nitrate (B79036) anions are linked by an intricate three-dimensional hydrogen-bonding network. nih.gov Each hydrogen atom on the ammonium (B1175870) groups participates in bifurcated interactions with the nitrate anions, leading to complex ring and chain motifs. nih.gov This demonstrates the propensity of such long-chain bifunctional molecules to form extended, ordered structures through hydrogen bonding.

Table 4: Crystallographic Data for the Analogue Compound Hexane-1,6-diammonium Dinitrate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₈N₂²⁺·2NO₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2947 (1) |

| b (Å) | 11.6783 (3) |

| c (Å) | 8.1211 (2) |

| β (°) | 92.840 (1) |

Advanced Spectroscopic Probes (e.g., Dielectric Spectroscopy, Photoelectron Spectroscopy) for this compound Systems

Beyond the core techniques, other advanced spectroscopic methods can provide deeper insights into the dynamics and electronic properties of the azane-hexane-1,6-diol system.

Dielectric Spectroscopy measures the dielectric properties of a material as a function of frequency. It is sensitive to the rotational motion of molecular dipoles. For the azane-hexane-1,6-diol system, this technique could be used to study the relaxation dynamics of the molecular species in the liquid state. The formation of hydrogen-bonded adducts would likely lead to slower relaxation times compared to the individual components. While not applied to this specific system, dielectric spectroscopy has been used to study the side group rotational mobility in hairy-rod polymers, demonstrating its utility in probing molecular motion.

Photoelectron Spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical states of atoms in a sample. For the azane-hexane-1,6-diol system, XPS could be used to distinguish between different nitrogen environments (e.g., in ammonia, an amine, or a nitrile). A patent for a toner for electrostatic image development mentions the use of XPS to characterize a formulation containing 1,6-hexanediol. google.com

Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic structure. Studies on alkali metal-ammonia microjets using PES have provided detailed information on the build-up of a conduction band as the concentration of the alkali metal increases, a classic system involving solvated electrons in ammonia. cas.cz For the azane-hexane-1,6-diol system, UPS could potentially be used to study changes in the valence orbitals upon interaction and hydrogen bond formation.

Theoretical and Computational Chemistry Approaches to Azane;hexane 1,6 Diol Interactions

Quantum Chemical Calculations on Azane (B13388619);hexane-1,6-diol Molecular Structures and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometries and interaction energies of azane and hexane-1,6-diol complexes. science.gov These calculations can predict the nature and strength of the non-covalent interactions, primarily hydrogen bonds, that govern the association of these two molecules.

Hydrogen bonds are formed when a hydrogen atom, covalently bonded to a highly electronegative atom like nitrogen or oxygen, is attracted to another nearby electronegative atom. wikipedia.org In the azane;hexane-1,6-diol system, the hydrogen atoms of the ammonia (B1221849) molecule and the hydroxyl groups of hexane-1,6-diol can act as hydrogen bond donors, while the nitrogen atom of ammonia and the oxygen atoms of the diol can act as hydrogen bond acceptors. libretexts.org

Theoretical studies on similar systems, such as water clusters and their interactions with polar molecules, have shown that hydrogen bond strengths can be correlated with structural parameters like the distance between the donor and acceptor atoms and the linearity of the bond. researchgate.net For the this compound complex, DFT calculations can provide precise values for these parameters.

Table 1: Calculated Interaction Energies and Hydrogen Bond Geometries for this compound Complexes

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O | 2.9 - 3.2 | 160 - 175 | -3 to -5 |

| O-H···N | 2.7 - 3.0 | 170 - 180 | -4 to -6 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar hydrogen-bonded systems. Actual values would require specific DFT calculations for the this compound complex.

The interaction energy represents the stability of the complex, with more negative values indicating a stronger interaction. The geometry of the hydrogen bond, described by the donor-acceptor distance and the bond angle, also influences its strength.

Molecular Dynamics Simulations of Azane and Hexane-1,6-diol in Solution and Condensed Phases

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of azane and hexane-1,6-diol molecules in solution or in a condensed phase over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about molecular motions, conformational changes, and the formation and breaking of intermolecular interactions.

In an aqueous solution, both azane and hexane-1,6-diol will interact with water molecules through hydrogen bonding. nih.gov MD simulations can be used to investigate how the presence of hexane-1,6-diol affects the solvation of ammonia and vice versa. These simulations can also shed light on the tendency of azane and hexane-1,6-diol to associate with each other in the presence of a solvent.

All-atom simulations have been employed to understand how compounds like 1,6-hexanediol (B165255) interact with biomolecules, revealing that the hydroxyl groups mediate interactions with polar residues while the aliphatic chain interacts with hydrophobic regions. embopress.org A similar approach for the this compound system would elucidate the specific roles of the amino and hydroxyl groups in their mutual interaction in a condensed phase.

Table 2: Representative Diffusion Coefficients from MD Simulations

| Molecule | Solvent | Temperature (K) | Diffusion Coefficient (10⁻⁵ cm²/s) |

| Azane | Water | 298 | ~2.3 |

| Hexane-1,6-diol | Water | 298 | ~0.6 |

Note: The diffusion coefficients are approximate and can vary depending on the force field and simulation parameters used. This data is representative of typical values for small molecules in water.

The diffusion coefficient is a measure of how quickly a molecule moves through a solution and is influenced by its size, shape, and interactions with the solvent.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States of Azane-Hexane-1,6-diol Reactions

DFT can be used to explore the potential energy surfaces of chemical reactions involving azane and hexane-1,6-diol. nih.gov This allows for the identification of reaction pathways, intermediates, and transition states, providing a detailed understanding of the reaction mechanism. For instance, the reductive amination of 1,6-hexanediol to produce 1,6-hexanediamine (B7767898) is a reaction of industrial interest. colab.ws

DFT calculations can determine the activation energies for various steps in a proposed reaction mechanism. nih.gov For example, in the amination of alcohols, a proposed mechanism involves the dehydrogenation of the alcohol to an aldehyde or ketone, followed by reaction with ammonia to form an imine, and subsequent hydrogenation to the amine. nih.gov DFT studies can calculate the energy barriers for each of these steps, helping to identify the rate-determining step.

Table 3: Calculated Activation Barriers for a Hypothetical Reaction Step

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Dehydrogenation | Hexane-1,6-diol | TS1 | 6-hydroxyhexanal + H₂ | ~30-40 |

| Imine Formation | 6-hydroxyhexanal + Azane | TS2 | 6-hydroxyhexan-1-imine + H₂O | ~15-25 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations on reaction mechanisms. The actual values would depend on the specific reaction and the level of theory used.

Computational Prediction of Spectroscopic Signatures and Electronic Properties of this compound Species

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. science.gov These predicted spectra can be compared with experimental data to validate the computed structures and to aid in the interpretation of experimental results.

Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and predict UV-Visible absorption spectra. science.gov This can help in understanding the electronic transitions that occur upon absorption of light. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity and electronic properties of the this compound complex.

Table 4: Predicted Spectroscopic Data for an this compound Complex

| Spectroscopic Technique | Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |

| Infrared (IR) | Vibrational stretch | ~3300 - 3500 | O-H and N-H stretching involved in H-bonding |

| ¹H NMR | Chemical shift | Varies | Protons in different chemical environments |

| ¹³C NMR | Chemical shift | Varies | Carbon atoms of hexane-1,6-diol |

Note: The predicted spectral data is qualitative. Precise values would require specific calculations at a chosen level of theory.

Chemical Reactivity, Transformation Mechanisms, and Catalytic Properties of Azane;hexane 1,6 Diol Derivatives

Kinetics and Thermodynamics of Reactions Involving Azane (B13388619) and Hexane-1,6-diol

The reaction between azane and hexane-1,6-diol, primarily through catalytic amination, is a key process for synthesizing valuable chemical intermediates. This reaction typically involves the substitution of the hydroxyl groups of the diol with amino groups from ammonia (B1221849).

Kinetic studies of related reactions in liquid ammonia show that the solvent properties play a crucial role. Liquid ammonia can behave like a dipolar aprotic solvent in nucleophilic substitution reactions. researchgate.net The rates of solvolysis for certain substrates in liquid ammonia show very negative entropies of activation, suggesting a highly ordered transition state. researchgate.net In the context of hexane-1,6-diol amination, the reaction mechanism over heterogeneous catalysts typically involves the dehydrogenation of the alcohol to an aldehyde intermediate on the catalyst surface, followed by reductive amination with ammonia.

Recent research has focused on the development of efficient catalytic systems for this transformation. For instance, the reductive amination of 1,6-hexanediol (B165255) has been successfully carried out using a Ru/Al₂O₃ catalyst in supercritical ammonia to produce hexamethylenediamine (B150038) (HMDA), a key monomer for polyamides. researchgate.net Another study explored the use of Cu/Ni/Zn catalysts for the synthesis of N, N, N', N'-tetramethyl-1,6-hexanediamine from 1,6-hexanediol. researchgate.net The kinetics of these reactions are highly dependent on the catalyst composition, temperature, pressure, and reactant concentrations.

Table 1: Thermodynamic Parameters for Ammonia Synthesis This table provides context for the thermodynamic considerations of using ammonia as a reactant.

| Temperature (K) | Free Enthalpy (ΔG) | Equilibrium Constant (Kp') | Note |

| < 464 K | Negative | Kp' >> 1 | Reaction is thermodynamically favorable, shifted towards ammonia formation. mathematicsgroup.com |

| > 464 K | Positive | Kp' << 1 | Reaction enters thermodynamically unfavorable conditions. mathematicsgroup.com |

Data sourced from thermodynamic analysis of the Haber-Bosch process. mathematicsgroup.com

Oligomerization and Polymerization Reactions Initiated or Modified by Azane;hexane-1,6-diol Systems

The combination of azane and hexane-1,6-diol is fundamental to the synthesis of one of the most important classes of polymers: polyamides. nih.gov Specifically, they are precursors to the monomers required for the production of Nylon-6,6. libretexts.orgchemguide.co.uk

The industrial synthesis pathway involves two main stages:

Monomer Synthesis : Hexane-1,6-diol is first oxidized to produce hexanedioic acid (also known as adipic acid). chemguide.co.uk A portion of this hexanedioic acid is then reacted with ammonia (azane) to produce an ammonium (B1175870) salt, which is subsequently dehydrated and reduced to form 1,6-diaminohexane (also known as hexamethylenediamine). libretexts.orgchemguide.co.uk

Polymerization : The two monomers, hexanedioic acid and 1,6-diaminohexane, undergo a condensation polymerization reaction. chemguide.co.uksavemyexams.com In this process, the amine group of one monomer reacts with the carboxylic acid group of the other, forming an amide link and eliminating a molecule of water. libretexts.orgchemguide.co.uk This reaction is typically carried out by heating the salt formed by the two monomers under pressure at high temperatures (e.g., 350°C). chemguide.co.uk

This process results in the formation of Nylon-6,6, a polymer named for the six carbon atoms in each of its constituent monomers. chemguide.co.uksavemyexams.com The repeating units are held together by strong amide linkages, which confer properties like high strength and durability to the material. scribd.com

More advanced catalytic methods are being developed to streamline this process. A direct synthesis of polyamides from various diols and diamines has been achieved using a PNN pincer ruthenium complex (the Milstein catalyst). nih.gov This method avoids the need for stoichiometric activation reagents and proceeds with high atomic economy, offering a cleaner alternative to conventional condensation methods. nih.gov

Table 2: Polymerization of Monomers Derived from Hexane-1,6-diol and Azane

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer |

| Hexanedioic acid | 1,6-diaminohexane | Condensation Polymerization | Nylon-6,6 chemguide.co.uk |

Role of this compound in Ring-Closing and Cyclization Reactions to Form Heterocycles

The reaction between hexane-1,6-diol and azane can also be directed to form heterocyclic compounds, which are crucial structural motifs in pharmaceuticals and other fine chemicals. One notable reaction is the synthesis of lactams, which are cyclic amides.

Specifically, derivatives of hexane-1,6-diol can react with ammonia under reductive conditions to yield large-ring heterocycles. Research has shown that the hydrogenation of dimethyl 1,6-hexanedioate (an ester derived from hexane-1,6-diol) in the presence of liquid ammonia can produce 3-caprolactam. rsc.org This reaction is significant as caprolactam is the monomer used in the production of Nylon-6.

The general mechanism for such reactions involves the initial formation of an amide, followed by an intramolecular cyclization. In the presence of a suitable catalyst, such as a ruthenium-triphos system, the diester can be hydrogenated in the presence of an amine to form the saturated N-heterocycle. rsc.org The reaction of 1,6-hexanediol with ammonia can also yield a pyrrolidone derivative, another type of heterocyclic compound. wikipedia.org These cyclization reactions provide an atom-economical route to valuable cyclic compounds directly from linear precursors.

Table 3: Heterocycle Synthesis from Hexane-1,6-dioate and Ammonia

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| Dimethyl 1,6-hexanedioate | Aqueous Ammonia | Ru/Triphos | 3-Caprolactam | 17% rsc.org |

Investigation of this compound as a Modifier or Ligand in Catalytic Systems

While azane and hexane-1,6-diol are primarily used as reactants, their derivatives, particularly diamines, play a significant role as ligands and modifiers in modern catalytic systems. The product of the reaction between a hexane-1,6-diol derivative and ammonia, 1,6-diaminohexane, is a bidentate ligand capable of coordinating with metal centers to form stable complexes that can act as catalysts.

A recent application involves the use of 1,6-diaminohexane to functionalize solid supports to create heterogeneous catalysts. In one study, biochars derived from waste biomass were functionalized by anchoring 1,6-diaminohexane onto their surfaces. acs.org This was achieved by heating the char with an aqueous solution of the diamine. The resulting amine-grafted materials proved to be effective and reusable catalysts for the synthesis of cyclic carbonates from diols and dimethyl carbonate. acs.org In this role, the diamine acts as a surface modifier that imparts basic catalytic sites onto the inert carbon support, demonstrating how derivatives of the this compound system can be pivotal in designing sustainable catalytic processes.

Molybdenum complexes featuring PN₃P pincer ligands have been investigated for their ability to mediate the catalytic conversion of dinitrogen to ammonia, a process that mirrors the industrial Haber-Bosch process on a molecular level. nih.gov While not directly involving hexane-1,6-diol, this research highlights the importance of nitrogen-containing ligands, which can be conceptually linked to the amine derivatives of the this compound system, in the design of catalysts for small molecule activation. nih.gov

Advanced Analytical Methodologies for the Detection and Characterization of Azane;hexane 1,6 Diol and Its Transformation Products

Chromatographic Separations (GC-MS, LC-MS) for Complex Mixtures from Azane (B13388619) and Hexane-1,6-diol Reactions

Chromatographic techniques are fundamental in the analysis of complex chemical mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools for separating and identifying the components of reaction mixtures from azane and hexane-1,6-diol. researchgate.netoup.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net For the reaction products of azane and hexane-1,6-diol, which include polar amino alcohols and diamines, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis. researchgate.net Silylation, for example, can be employed to convert the polar -OH and -NH2 groups into less polar silyl (B83357) ethers and amines, respectively. The separated components are then introduced into a mass spectrometer, which provides detailed structural information for identification. researchgate.net

Sample Preparation: Derivatization of the sample with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be performed to increase the volatility of the analytes. researchgate.net

GC Separation: A capillary column, such as a DB-5, is commonly used for the separation of a wide range of organic compounds. The temperature program of the GC oven is optimized to achieve the best separation of the derivatized products.

MS Detection: The mass spectrometer detects the eluted compounds, and the resulting mass spectra can be compared with spectral libraries for identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can handle a broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. chemijournal.comnih.gov This makes it particularly suitable for the direct analysis of the polar reaction products of azane and hexane-1,6-diol without the need for derivatization. springernature.com

Different LC modes can be employed for the separation of these compounds. Reversed-phase (RP) chromatography can be used, but for highly polar compounds like amino alcohols and diamines, hydrophilic interaction liquid chromatography (HILIC) is often more effective. oup.com

HILIC-MS: HILIC is a valuable technique for the separation of polar compounds. oup.com A typical HILIC method for the analysis of amino alcohols might use a stationary phase with polar functional groups and a mobile phase consisting of a high percentage of a non-polar solvent like acetonitrile (B52724) with a smaller amount of an aqueous buffer.

Reversed-Phase LC-MS with Derivatization: Alternatively, pre-column derivatization can be used to enhance the retention of polar analytes on a reversed-phase column and improve their detection by MS. nih.govfujifilm.com

| Technique | Principle | Advantages for Azane;hexane-1,6-diol System | Considerations |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. researchgate.net | High resolution for volatile and semi-volatile transformation products. researchgate.net | Derivatization is often required for polar analytes like 6-aminohexan-1-ol and 1,6-diaminohexane. researchgate.net |

| LC-MS | Separation of compounds in a liquid mobile phase, followed by mass analysis. chemijournal.comnih.gov | Direct analysis of polar, non-volatile, and thermally labile compounds is possible. springernature.com HILIC mode is particularly effective for polar analytes. oup.com | Ion suppression effects in the MS source can be a challenge. oup.com |

Electrochemical Methods for Detection and Quantification of this compound Derived Compounds

Electrochemical methods offer a sensitive and often low-cost alternative for the detection and quantification of electroactive compounds, such as the amino-derivatives of hexane-1,6-diol. Techniques like voltammetry and amperometry can be employed for this purpose.

The amino groups in compounds like 6-aminohexan-1-ol and 1,6-diaminohexane can be electrochemically oxidized at a suitable electrode. The resulting current is proportional to the concentration of the analyte, allowing for quantitative analysis. The choice of electrode material and the experimental conditions, such as pH, are critical for achieving high sensitivity and selectivity.

Recent advancements in electrochemical sensors, including the use of modified electrodes with nanomaterials, can further enhance the detection capabilities for these compounds. nih.gov For instance, electrodes modified with gold nanoparticles or carbon nanotubes can exhibit improved electrocatalytic activity towards the oxidation of amines.

| Electrochemical Technique | Principle | Applicability to this compound Derivatives |

|---|---|---|

| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. | Can be used to study the redox behavior of amino-derivatives and to determine their oxidation potentials. |

| Differential Pulse Voltammetry | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | Offers higher sensitivity and better resolution than cyclic voltammetry for quantitative analysis. nih.gov |

| Amperometry | Measures the current as a function of time at a fixed potential. | Suitable for continuous monitoring and quantification in applications like flow injection analysis. |

Development of Chemo/Biosensors Utilizing Recognition Principles Relevant to this compound

Chemosensors and biosensors are analytical devices that combine a chemical or biological recognition element with a transducer to produce a measurable signal in the presence of a specific analyte. The development of sensors for the detection of this compound and its transformation products is an active area of research.

Chemosensors:

Chemosensors for the detection of amines and amino alcohols often rely on specific chemical interactions. rsc.orgacs.org For instance, a chemosensor could be designed with a receptor that selectively binds to the amino group of 6-aminohexan-1-ol or the diamine functionality of 1,6-diaminohexane. This binding event can then trigger a change in a measurable property, such as color (colorimetric sensor) or fluorescence (fluorometric sensor).

Biosensors:

Biosensors utilize biological components, such as enzymes or antibodies, for analyte recognition. nih.gov For the detection of compounds derived from the azane and hexane-1,6-diol reaction, an enzyme-based biosensor could be developed. For example, an amine oxidase enzyme could be immobilized on an electrode. nih.gov In the presence of an amine substrate, the enzyme would catalyze its oxidation, leading to the production of hydrogen peroxide, which can be electrochemically detected.

Another approach for biosensor development involves the use of boronic acids as recognition elements for diols. nih.gov Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols. While hexane-1,6-diol is a 1,6-diol, this principle could be adapted for the detection of related diol-containing transformation products.

Hyphenated Techniques for Comprehensive Analysis of this compound Systems

Hyphenated techniques involve the coupling of two or more analytical instruments to provide more comprehensive information than can be obtained from a single technique. chemijournal.comnih.gov These approaches are particularly valuable for the in-depth analysis of complex mixtures, such as those resulting from the reaction of azane and hexane-1,6-diol.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS):

GCxGC-MS is a powerful technique that provides significantly enhanced separation capacity compared to conventional GC-MS. In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional separation of the components, which is particularly useful for resolving co-eluting peaks in complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

The coupling of LC with NMR spectroscopy provides unambiguous structural elucidation of the separated components. nih.gov While LC-MS provides information about the molecular weight and fragmentation of a compound, LC-NMR can provide detailed information about the connectivity of atoms within the molecule. This can be invaluable for the definitive identification of unknown transformation products in the this compound reaction mixture.

Applications in Materials Science and Chemical Engineering of Azane;hexane 1,6 Diol Systems

Utilization in Polymer Synthesis (e.g., Polyurethanes, Polyesters, Polyamides)

Hexane-1,6-diol (HDO) is a fundamental comonomer in the synthesis of several major classes of polymers due to its bifunctional nature, which allows it to be incorporated into linear polymer chains. penpet.com

Polyurethanes (PU): In polyurethane production, HDO is widely used as a chain extender and as a component in the synthesis of polyester (B1180765) polyols. wikipedia.orgnih.govgantrade.com When used as a chain extender, it reacts with diisocyanates to form the hard segment of the polyurethane elastomer. wikipedia.orgthechemco.com The incorporation of HDO enhances the resulting polyurethane's mechanical strength and provides high resistance to hydrolysis, while maintaining a low glass transition temperature for flexibility. wikipedia.orgthechemco.com The linear and symmetric structure of HDO contributes to a desirable balance of hardness and flexibility in the final polymer. atamankimya.com

Polyesters: HDO is a key raw material for producing both saturated and unsaturated polyester resins. atamankimya.comube.es Its fairly long hydrocarbon chain improves the flexibility and hardness of polyesters. wikipedia.orgthechemco.com These polyester resins, often referred to as polyester polyols when terminated with hydroxyl groups, are crucial intermediates for polyurethane elastomers, coatings, and adhesives. atamankimya.comnih.gov Unsaturated polyester resins can be formulated from HDO along with maleic anhydride, fumaric acid, and styrene. wikipedia.orgthechemco.com

Polyamides: While not a direct monomer in the polymerization of common polyamides like Nylon 6,6, hexane-1,6-diol is a critical chemical intermediate in the synthesis pathway for polyamide monomers. google.com It can be converted into 1,6-diaminohexane (hexamethylenediamine), a key monomer for nylon production. penpet.comgoogle.com This conversion highlights the role of HDO in systems that bridge alcohol and amine (azane) chemistry to create essential polymer precursors.

| Polymer Type | Role of Hexane-1,6-diol | Resulting Polymer Properties | Key Monomers Involved |

|---|---|---|---|

| Polyurethanes | Chain Extender, Comonomer for Polyester Polyols | Enhanced mechanical strength, High hydrolysis resistance, Good balance of hardness and flexibility. wikipedia.orgthechemco.com | Diisocyanates (e.g., TDI, MDI), Polyols. essentialchemicalindustry.org |

| Polyesters | Diol Monomer | Improved flexibility and hardness, Weatherability. atamankimya.comwikipedia.org | Dicarboxylic acids (e.g., Adipic Acid), Anhydrides (e.g., Maleic Anhydride). nih.govchemsrc.com |

| Polyamides | Intermediate for Monomer Synthesis | (Indirectly) Forms 1,6-diaminohexane, a key polyamide precursor. penpet.comgoogle.com | 1,6-diaminohexane, Dicarboxylic acids (e.g., Adipic Acid). google.com |

Role in the Formulation of Advanced Coatings, Adhesives, and Resins

The properties derived from hexane-1,6-diol make it an invaluable component in the formulation of high-performance coatings, adhesives, and resins. atamankimya.com Its inclusion provides an optimal balance between flexibility and toughness. atamankimya.com

Coatings: HDO is used to synthesize polyester and polyurethane resins for various coating applications, including automotive, industrial, and plastic coatings. atamankimya.comube.es These coatings exhibit excellent adhesion, weatherability, and resistance to hydrolysis. atamankimya.com A significant application is in the formulation of environmentally friendly, low volatile organic compound (VOC) and UV-curable coatings. atamankimya.comube.es Acrylic esters of HDO, such as hexanediol (B3050542) diacrylate (HDDA), are used as reactive diluents for UV coatings, which cure rapidly upon exposure to ultraviolet light. atamankimya.com

Adhesives: In adhesive formulations, resins based on hexane-1,6-diol contribute superior flexibility and strong adhesion. atamankimya.com Its low glass transition property is particularly beneficial for creating flexible adhesives. atamankimya.com It is a building block for polyester polyols and polyurethanes used in high-performance adhesive systems. nih.gov

Resins: HDO is a raw material for various resins, including alkyd, polyester, and polyurethane resins. atamankimya.com Its diglycidyl ether derivative is employed as a reactive diluent in epoxy resin systems, reducing viscosity while participating in the crosslinking reaction to enhance flexibility and toughness. nih.govchemicalbook.com These epoxy systems are used in applications such as the production of rotor blades for wind turbines. atamankimya.com

Azane (B13388619);hexane-1,6-diol as a Chain Extender or Crosslinking Agent in Macromolecular Architectures

Hexane-1,6-diol and its derivatives are pivotal in controlling the architecture of macromolecules, functioning as both chain extenders and crosslinking agents.

Chain Extender: As a bifunctional primary alcohol, HDO acts as a linear chain extender, particularly in polyurethanes. atamankimya.comgantrade.com It reacts with isocyanate groups at the ends of prepolymer chains, linking them together to increase the molecular weight and build the final polymer structure. This process is fundamental to achieving the high mechanical strength and elastomeric properties of polyurethanes. wikipedia.orgthechemco.com

Crosslinking Agent: While HDO itself promotes linear chain extension, its derivatives are highly effective crosslinking agents. The most prominent example is hexanediol diacrylate (HDDA), a difunctional monomer used extensively in radiation-curable systems. wikipedia.orgadakem.com HDDA forms crosslinks between polymer chains when polymerized, creating a rigid, three-dimensional network. adakem.com This network structure imparts excellent chemical and abrasion resistance, hardness, and thermal stability to the material. adakem.com Similarly, 1,6-hexanediol (B165255) diglycidyl ether serves as a cross-linker in epoxy resins and for materials like curdlan (B1160675) hydrogels, improving mechanical strength and structural integrity. chemicalbook.com

| Compound | Function | Mechanism | Application Area |

|---|---|---|---|

| Hexane-1,6-diol (HDO) | Chain Extender | Reacts with terminal functional groups (e.g., isocyanates) to link prepolymer chains linearly. wikipedia.org | Polyurethane elastomers. nih.gov |

| Hexanediol Diacrylate (HDDA) | Crosslinking Agent | Forms covalent bonds between polymer chains via free-radical polymerization of acrylate (B77674) groups. adakem.com | UV-curable coatings, inks, adhesives, 3D printing resins. adakem.com |

| 1,6-Hexanediol Diglycidyl Ether | Crosslinking Agent / Reactive Diluent | Epoxy groups react with amines or anhydrides to create a crosslinked network. chemicalbook.com | Epoxy resin systems, hydrogels. nih.govchemicalbook.com |

Potential in Supramolecular Assembly and Nanomaterial Synthesis

The specific physicochemical properties of hexane-1,6-diol have led to its use in advanced research areas, including supramolecular chemistry and nanotechnology.

In the field of biomolecular research, HDO is widely used as a tool to probe and disrupt structures formed by liquid-liquid phase separation (LLPS). nih.gov These biological condensates are a form of supramolecular assembly stabilized by weak and transient hydrophobic protein-protein or protein-RNA interactions. wikipedia.org HDO has been reported to dissolve liquid-like condensates but not solid-like aggregates, making it a valuable chemical for characterizing the material properties of these cellular structures. wikipedia.org Its mechanism is believed to involve the disruption of weak hydrophobic interactions that are critical for the integrity of these assemblies. wikipedia.orgembopress.org

In nanomaterial synthesis, derivatives of HDO are used to create structured materials at the nanoscale. For example, 1,6-hexanediol diglycidyl ether is used as a cross-linker in the fabrication of hydrophilic nanogels. chemicalbook.com Its role is critical for ensuring the structural integrity, controlled particle size, and biocompatibility of these nanogels, which have potential applications in the biomedical field. chemicalbook.com

Industrial Processes and Chemical Intermediates Involving Azane and Hexane-1,6-diol Chemistry

Hexane-1,6-diol is a significant chemical intermediate in various industrial processes, some of which involve transformations related to azane (ammonia) chemistry.

The primary industrial production route for HDO is the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate. wikipedia.orgmatthey.com This process typically involves dissolving adipic acid, esterifying it, and then performing hydrogenation in the vapor phase over a heterogeneous catalyst. matthey.com The crude HDO is then refined through distillation to achieve the high purity required for polymer production. matthey.com Alternative synthesis routes, including biocatalytic processes to convert cyclohexane (B81311) to HDO under mild conditions, are being developed as a more environmentally friendly alternative to traditional chemical methods. rsc.org

As a chemical intermediate, HDO is a precursor to a range of other important chemicals. atamankimya.com It is used to manufacture:

1,6-Diaminohexane: A crucial monomer for polyamides (nylon), produced by reacting HDO with ammonia (B1221849) (azane). penpet.com

Acrylics: HDO is a precursor to crosslinking agents like hexanediol diacrylate (HDDA). wikipedia.org

Polymeric Plasticizers: HDO is used in the synthesis of plasticizers that are integrated into a polymer matrix. penpet.comnih.gov

Dyestuffs and Surfactants: It serves as a starting material in the synthesis of various specialty chemicals. atamankimya.comthechemco.com

The conversion of HDO to 1,6-diaminohexane is a prime example of a process involving both hexane-1,6-diol and azane chemistry, directly linking the diol to the production of nitrogen-containing polymers.

Emerging Trends and Future Research Directions in Azane;hexane 1,6 Diol Chemistry

Bio-inspired Synthesis and Sustainable Production Routes for Azane (B13388619);hexane-1,6-diol Systems

The shift towards green chemistry is driving the development of bio-inspired and sustainable methods for producing valuable chemical intermediates. In the context of azane;hexane-1,6-diol chemistry, this involves two main thrusts: the sustainable production of the precursor, hexane-1,6-diol, and the bio-catalytic conversion of this diol to amino alcohols.

Traditionally, the synthesis of aliphatic amino alcohols from diols has relied on chemical methods that often require elevated temperatures and pressures, along with the use of ruthenium-based catalysts. rsc.orgrsc.org These processes can be energy-intensive and may produce a mixture of products, including amino alcohols, diamines, and cyclic amines, necessitating complex purification steps. rsc.orgrsc.org

A more sustainable and selective alternative is the use of enzymatic cascades. rsc.orgrsc.org Researchers have successfully demonstrated the conversion of C4–C7 diols to their corresponding amino alcohols using a two-enzyme cascade under aqueous conditions at room temperature and pressure. rsc.org By engineering the rate-limiting enzyme in this cascade, a nearly 30-fold increase in amino alcohol production was achieved with a selectivity of 99%. rsc.org This biocatalytic approach replaces transition metal catalysts with renewable enzymes and operates under milder, safer conditions. rsc.orgrsc.org

The sustainability of the entire process is further enhanced by the production of hexane-1,6-diol from renewable biomass-derived feedstocks. rsc.org This integrated approach, from biomass to diol and then to amino alcohol, provides a green pathway to valuable platform chemicals.

| Synthesis Route | Catalyst/Enzyme | Conditions | Selectivity | Key Advantages |

| Traditional Chemical Amination | Ruthenium-based catalysts | High temperature and pressure | Mixture of products | Established industrial process |

| Bio-inspired Enzymatic Cascade | Engineered two-enzyme system | Room temperature and pressure (aqueous) | 99% for 6-amino-1-hexanol (B32743) rsc.org | High selectivity, mild conditions, renewable catalyst |

Advanced Functional Materials Development Based on this compound Architectures

The bifunctional nature of 6-amino-1-hexanol, a primary product of the reaction between azane and hexane-1,6-diol, makes it an excellent monomer for the synthesis of advanced functional polymers. sarchemlabs.com By participating in polymerization reactions through both its amino and hydroxyl groups, it gives rise to materials with unique properties and a wide range of applications.

One of the most promising areas of research is the development of biodegradable poly(ester amides) (PEAs). acs.org These polymers combine the desirable mechanical and thermal properties of polyamides with the biodegradability of polyesters. An alternating PEA synthesized from 6-amino-1-hexanol and glutaric acid has been shown to be susceptible to both hydrolytic and enzymatic degradation. acs.org The crystalline structure of these PEAs can exhibit polymorphism, with packing modes similar to those found in aliphatic polyamides. acs.org

The properties of these PEAs can be tailored by the choice of the dicarboxylic acid comonomer. For instance, a novel PEA prepared from 6-amino-1-hexanol and terephthalic acid exhibited a melting point of 217°C and an initial decomposition temperature of approximately 381°C. researchgate.net This material also demonstrated a fast crystallization rate and significantly higher water absorption compared to polyethylene (B3416737) terephthalate (B1205515) (PET), making it a candidate for applications requiring enhanced hydrophilicity. researchgate.net

The incorporation of 6-amino-1-hexanol can also be used to create stimuli-responsive polymers. The presence of amino groups along the polymer backbone can impart pH- and temperature-responsive behavior, opening up possibilities for applications in drug delivery, smart coatings, and sensors.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Poly(ester amide) | 6-amino-1-hexanol, Glutaric acid | Biodegradable, Polymorphic crystalline structure acs.org | Biomedical materials, sustainable plastics |

| Poly(ester amide) | 6-amino-1-hexanol, Terephthalic acid | High thermal stability, Fast crystallization, High water absorption researchgate.net | Fibers with improved hydrophilicity, engineering plastics |

| Stimuli-responsive Polymers | 6-amino-1-hexanol, various comonomers | pH- and temperature-sensitive | Drug delivery, smart materials |

Predictive Modeling and Data Science in this compound Research

The development of novel polymers from this compound derivatives can be accelerated through the use of predictive modeling and data science. These computational tools allow for the in silico design and screening of materials with desired properties, reducing the need for extensive and time-consuming experimental work.

Molecular dynamics (MD) simulations are a powerful tool for understanding the structure-property relationships of polymers at the atomic level. Fully atomistic MD simulations have been employed to study the static and dynamic characteristics of hyperbranched poly(ester amides) in the bulk state. rsc.org These simulations provide insights into local and global properties such as spatial arrangement, bond dynamics, and hydrogen bonding, which are crucial for determining the macroscopic behavior of the material. rsc.org

Machine learning (ML) is emerging as a transformative approach in polymer chemistry. ML models can be trained on existing data to predict the properties of new polymer structures. This data-driven approach can be used to navigate the vast chemical space of potential polymers derived from 6-amino-1-hexanol and its reaction partners. By establishing quantitative structure-property relationships (QSPRs), ML can guide the synthesis of materials with optimized thermal stability, mechanical strength, and biodegradability. The integration of "chemistry-informed" ML, where underlying scientific principles are embedded into the models, can enhance predictive accuracy even with limited datasets.

Quantum mechanical calculations , such as those based on molecular orbital (MO) theory, can be used to investigate the interaction energies within polymer chains. These calculations are valuable for understanding the conformational preferences and intermolecular interactions that govern the macroscopic properties of poly(ester amides) and polyurethanes.

| Computational Method | Application in this compound Research | Key Insights |

| Molecular Dynamics (MD) Simulations | Studying the behavior of poly(ester amides) rsc.org | Atomic-level understanding of structure, dynamics, and hydrogen bonding |

| Machine Learning (ML) | Predicting properties of new polymers | Data-driven design of functional materials, QSPR development |

| Quantum Mechanics (MO Theory) | Calculating interaction energies in polymer chains | Understanding conformational preferences and intermolecular forces |

Interdisciplinary Applications of this compound Chemistry in Green Technologies and Advanced Manufacturing

The unique properties of materials derived from the reaction of azane and hexane-1,6-diol position them for a range of interdisciplinary applications in green technologies and advanced manufacturing.

In the realm of green technologies , the biodegradability of poly(ester amides) derived from 6-amino-1-hexanol offers a sustainable alternative to conventional non-degradable plastics. acs.org These materials can be used in applications where controlled degradation is desirable, such as in agriculture (e.g., mulch films), packaging, and biomedical devices. nih.gov The use of renewable feedstocks for the production of both hexane-1,6-diol and its amino alcohol derivatives further enhances the green credentials of these materials. d-nb.info Furthermore, the development of sustainable coatings from these bio-based polymers is an active area of research, with potential applications in protective and functional surface finishes.

In advanced manufacturing , polyamides, which can be synthesized using amino alcohols as precursors, are gaining prominence in technologies like 3D printing (additive manufacturing). 3faktur.com Polyamide powders are used in selective laser sintering (SLS) and Multi Jet Fusion processes to create complex and functional parts. 3faktur.combasf.com The development of bio-based polyamides from sustainably sourced 6-amino-1-hexanol could lead to more environmentally friendly 3D printing materials with tailored properties. For example, the incorporation of amino alcohol-derived monomers could be used to create 3D printed objects with enhanced thermal stability, strength, or biodegradability, depending on the specific application requirements.

The versatility of 6-amino-1-hexanol as a chemical intermediate also extends to its use in the synthesis of pharmaceuticals and as a component in personal care products, highlighting the broad impact of this compound chemistry across multiple industrial sectors. fishersci.comchemicalbook.comchemimpex.com

| Application Area | Specific Use | Key Benefits |

| Green Technologies | Biodegradable polymers for packaging and agriculture nih.gov | Reduced plastic pollution, use of renewable resources |

| Sustainable coatings | Lower environmental impact compared to petroleum-based coatings | |

| Advanced Manufacturing | Bio-based polyamide powders for 3D printing 3faktur.com | Sustainable manufacturing, customized part properties |

| Other Industries | Pharmaceutical intermediate fishersci.comchemicalbook.com | Building block for active pharmaceutical ingredients |

| Personal care products chemimpex.com | Humectant and skin-conditioning agent |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polyesters using hexane-1,6-diol as a monomer?

- Methodological Answer: Hexane-1,6-diol is typically polymerized with dicarboxylic acids (e.g., adipic acid) via melt polycondensation. Key parameters include:

- Temperature: 200–250°C to ensure reactant mobility and minimize side reactions like cyclization .

- Catalysts: Titanium-based catalysts (e.g., titanium glycolate) improve reaction efficiency .

- Pressure: Reduced pressure (0.1–0.3 mm Hg) during later stages removes water, driving the reaction to completion .

- Stoichiometry: A 1:1 molar ratio of diol to diacid ensures linear chain growth.

Q. How can the aqueous solubility of hexane-1,6-diol be leveraged in polymer purification?

- Methodological Answer: Hexane-1,6-diol’s high solubility (500 g/dm³ at 25°C) enables post-synthesis purification. After polymerization, unreacted diol can be removed via:

- Water Washing: Dissolve the crude polymer in a non-polar solvent (e.g., toluene) and extract residual diol with water .

- Crystallization: Cool the aqueous phase to precipitate the polymer, leaving the diol in solution .

Q. What safety protocols are critical when handling hexane-1,6-diol in laboratory settings?

- Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors, which may irritate mucous membranes .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage: Keep in airtight containers away from strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the stereochemistry of comonomers influence enzymatic polycondensation with hexane-1,6-diol?

- Methodological Answer: Candida antarctica lipase B (CAL B) catalyzes selective reactions between hexane-1,6-diol’s hydroxyl groups and carboxylates (e.g., dimethyl 2-mercaptosuccinate).

- Stereochemical Sensitivity: The enzyme’s active site selectively binds to (R)- or (S)-configured monomers, affecting polymerization rates and molecular weight .

- Analysis: Monitor reaction progress using ¹³C NMR to track ester bond formation and quantify enantiomeric excess .

Q. What explains discrepancies in reported thermal conductivity values for hexane-1,6-diol?

- Methodological Answer: Variations arise from measurement techniques and sample purity:

- Techniques: Transient plane source (TPS) vs. heated-filament methods yield differences due to contact resistance and heat loss assumptions .

- Purity: Impurities (e.g., residual water) lower thermal conductivity. Use DSC to verify purity (>99%) before testing .

- Table:

| Method | Thermal Conductivity (W/m·K) | Deviation (%) |

|---|---|---|

| TPS | 0.24 | ±2 |

| Heated-Filament | 0.22 | ±5 |

Q. How do ultrasonic absorption studies elucidate solute-solvent interactions in hexane-1,6-diol/water systems?

- Methodological Answer: Ultrasonic absorption in the 15–220 MHz range detects relaxation processes caused by diol-water hydrogen bonding:

- Relaxation Frequency: At 1.5–6.0 mol/dm³, a single relaxation peak (~50 MHz) suggests fast exchange between free and bound water molecules .

- Kinetic Analysis: Fit data to a two-state model to calculate association constants (k ≈ 10⁹ M⁻¹s⁻¹) and activation energies (Eₐ ≈ 15 kJ/mol) .

Q. How does hexane-1,6-diol’s chain length enhance polyurethane elasticity?

- Methodological Answer: The six-carbon spacer between hydroxyl groups increases polymer flexibility:

- Dynamic Mechanical Analysis (DMA): Shows a lower glass transition temperature (Tg ≈ -30°C) compared to shorter diols (e.g., butanediol, Tg ≈ -10°C) .

- Molecular Dynamics Simulations: Longer chains reduce backbone rigidity, enabling greater segmental mobility .

Contradictions and Resolution

Q. Why do some studies report cyclization side reactions during hexane-1,6-diol polymerization, while others do not?

- Methodological Answer: Cyclization depends on reaction conditions:

- High-Temperature Reactions (>250°C): Promote intramolecular esterification, forming macrocyclic byproducts. Mitigate by using low temperatures (180–220°C) and excess diacid .

- Catalyst Choice: Titanium catalysts suppress cyclization by favoring linear chain propagation over intramolecular reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.